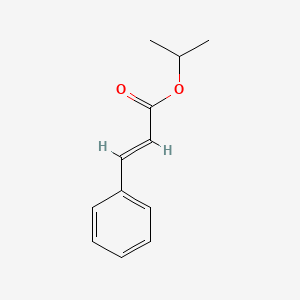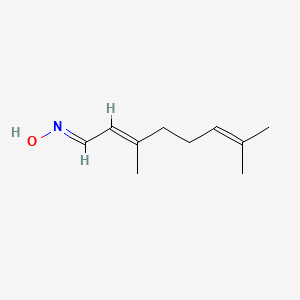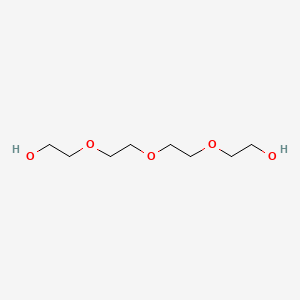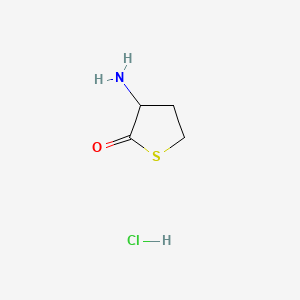
DL-Homocysteine thiolactone hydrochloride
説明
DL-Homocysteine thiolactone hydrochloride (HTL-HCl) is a cyclic amino acid derivative that exhibits root-growth inhibitory activity . It is used as an intermediate of erdosteine and citiolone .
Synthesis Analysis
The synthesis of this compound can be achieved from 2 (3H)-Thiophenone, dihydro-3-methyl- . The mechanism of Homocysteine thiolactone (HTL) formation involves the editing of Hcy at the active site of aminoacyl-tRNA synthetases .Molecular Structure Analysis
The molecular formula of this compound is C4H8ClNOS, and its molecular weight is 153.63 .Chemical Reactions Analysis
This compound shows growth inhibition toward the roots of Brassica campestris and Echinochloa utilis even at the low concentration of 50 μM . Its thermal decomposition can lead to the release of irritating gases and vapors, including Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Sulfides, and Hydrogen chloride gas .Physical And Chemical Properties Analysis
This compound is soluble in water (740g/L), dimethyl sulfoxide, and methanol . It has a melting point of 202 °C (dec.) .科学的研究の応用
Cardiotoxicity and Oxygen Consumption : DL-Hcy TLHC impacts the oxygen consumption of rat heart tissue homogenate and may contribute to cardiotoxicity through the involvement of gasotransmitters like NO, H2S, and CO (Uzelac et al., 2018).
Synthesis of Optically Active Compounds : DL-Hcy TLHC is used in the synthesis of optically pure compounds, which are valuable for metabolic and pharmacokinetic studies (Shinohara et al., 2010).
Influence on Cardiac Contractility and Oxidative Stress : DL-Hcy TLHC affects cardiac contractility, coronary flow, and oxidative stress markers in isolated rat hearts. It suggests a link between DL-Hcy TLHC and cardiovascular health (Zivkovic et al., 2013).
Role in Homocysteine Metabolism and Protein Binding : DL-Hcy TLHC is associated with the metabolism of homocysteine and binds to proteins, potentially contributing to atherosclerosis (Uji et al., 2002).
Anti-Quorum Sensing Activities : It has been found to have anti-quorum sensing activities, relevant in the development of new antibacterial strategies (Ma et al., 2018).
Inhibition of Root Growth in Plants : DL-Hcy TLHC shows growth inhibition in certain plant species, suggesting its potential use in agricultural research (Inamori et al., 1995).
Biochemical Effects in Rats : Studies on rats indicate that DL-Hcy TLHC influences serum biochemical parameters and cardiac acetylcholinesterase activities, hinting at its biochemical and pharmacological significance (Kornjača et al., 2017).
Vascular Reactivity Impairment : It impairs vascular reactivity in ovariectomized rat carotid arteries, highlighting its potential impact on vascular health (Celotto et al., 2010).
Gastrointestinal Motility Modulation : DL-Hcy TLHC affects gastrointestinal smooth muscle motility, particularly in relation to nitric oxide-mediated neurotransmission (Stojanović et al., 2013).
作用機序
Target of Action
DL-Homocysteine thiolactone hydrochloride, also known as 3-Aminodihydrothiophen-2(3H)-one hydrochloride, primarily targets various plasma proteins . It binds to these proteins and induces conformational changes . It is also believed to function as an inhibitor of the enzyme cystathionine β-synthase (CBS), which is responsible for homocysteine synthesis .
Mode of Action
The compound interacts with its targets by binding to them and inducing conformational changes . This interaction slows coagulation and causes more tightly packed fibrin structure formation . It is detrimental to vascular function and may induce oxidative stress .
Biochemical Pathways
This compound is involved in the methionine cycle as an intermediate by hydrolysis of S-adenosylhomocysteine to homocysteine . It is generated from homocysteine as a result of an error-editing reaction, principally, of methionyl-tRNA synthetase .
Pharmacokinetics
It is known to be a solid compound with a molecular weight of 15363 . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound exhibits cardiomodulatory, epileptogenic, and neurotoxic activities . In isolated hearts, it decreases left ventricular systolic blood pressure and cardiac force . In vivo, it induces seizures and is thought to play a role in the development of Alzheimer’s disease .
Action Environment
It is known to be soluble in water , suggesting that its action could be influenced by the hydration state of the environment
将来の方向性
DL-Homocysteine thiolactone hydrochloride is a biochemical reagent and pharmaceutical intermediate, which can be used to prepare drugs such as erdosteine and citiolone . It shows growth inhibition toward the roots of Brassica campestris and Echinochloa utilis even at the low concentration of 50 μM , indicating potential applications in plant biology research.
特性
IUPAC Name |
3-aminothiolan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEGSUBKDDEALH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6038-19-3, 3622-59-1 | |
| Record name | Homocysteine thiolactone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6038-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homocysteine thiolactone hydrochloride, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006038193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC22879 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22879 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-homocysteine thiolactone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.385 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HOMOCYSTEINE THIOLACTONE HYDROCHLORIDE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D8467GAGD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the biological effects of DL-Homocysteine thiolactone hydrochloride on plant growth?
A1: this compound exhibits significant root-growth inhibition in various plant species, even at low concentrations (5.0 x 10-5 M). [] This inhibitory effect is stronger than that of dihydro-2(3H)-thiophenone. [] Studies suggest that the free amino group at the C-3 position in DL-Homocysteine thiolactone plays a crucial role in its inhibitory activity. [] Additionally, it has been observed to reduce chlorophyll content in the cotyledons of treated Brassica campestris plants. []
Q2: Can this compound be used as a methionine substitute in ruminant nutrition?
A3: Research suggests that this compound (XIV) demonstrates potential as a methionine substitute in ruminant nutrition. [] In vitro studies with rumen microorganisms show that it exhibits high stability against microbial degradation, particularly when combined with urea. [] Further investigations revealed minimal degradation of XIV in aqueous buffers at both pH 6.8 and 2.3 within a 24-hour period. [] These findings indicate that dietary XIV may resist rumen breakdown, potentially allowing its conversion to methionine in the animal.
Q3: Is this compound attractive to insects?
A5: Field tests indicate that this compound exhibits attractive properties to the olive fly (Dacus oleae). [] This attractiveness is thought to be related to the compound's far infrared absorption bands. [] Interestingly, some compounds, such as menthol and butyl butyrate, displayed anti-attractant properties in these tests. []
Q4: Does the structure of this compound influence its interaction with silver nitrate?
A6: The structure of this compound impacts its amperometric titration with silver nitrate. [] While most mercaptans, including this compound, show theoretical titrations, compounds like cysteine hydrochloride and penicillamine show higher titers (approximately 25% higher). [] This difference is attributed to cysteine's multiple ionized forms and silver ion interactions beyond the -SH group. []
Q5: Can this compound affect poliovirus activity in cell cultures?
A7: Research indicates that the absence of cystine in the maintenance medium significantly delays the cytopathogenic effect of poliovirus strains on monkey kidney cells. [] Interestingly, this compound, along with glutathione, L-cysteine hydrochloride, and DL-cystathionine, can replace cystine but at higher concentrations. [] Notably, the absence of cystine does not affect the adsorption of the poliovirus strain Akron onto monkey kidney cells. [] This research highlights the importance of cystine or its substitutes for normal poliovirus action in vitro.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






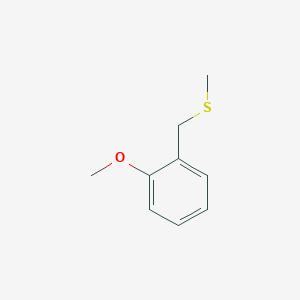
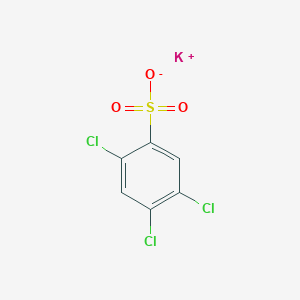
![Bismuth subgallate [inci]](/img/structure/B7798571.png)
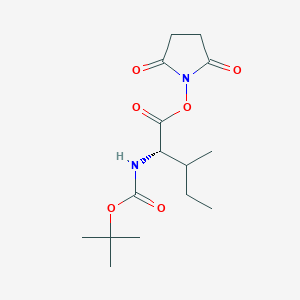
![2-[[2-[[2-[[(2S)-2-azaniumylpropanoyl]amino]acetyl]amino]acetyl]amino]acetate](/img/structure/B7798589.png)
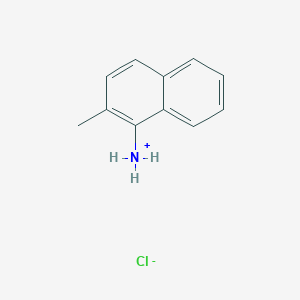
![1-Bromo-4-[2-phenylvinyl]benzene](/img/structure/B7798611.png)
